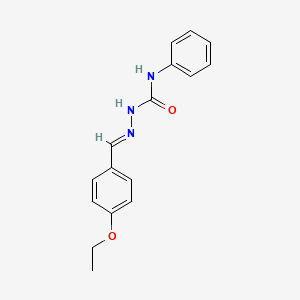![molecular formula C22H17Cl2NO2 B10907686 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one](/img/structure/B10907686.png)
1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylideneamino group, and a diphenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 3,3-diphenylpropan-1-one in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one
- 1-({[(E)-(2,5-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one
- 1-({[(E)-(2,3-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one
Comparison: 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C22H17Cl2NO2 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
[(E)-(2,6-dichlorophenyl)methylideneamino] 3,3-diphenylpropanoate |
InChI |
InChI=1S/C22H17Cl2NO2/c23-20-12-7-13-21(24)19(20)15-25-27-22(26)14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,15,18H,14H2/b25-15+ |
InChI Key |
OOLDDTOEFIMEIJ-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B10907606.png)
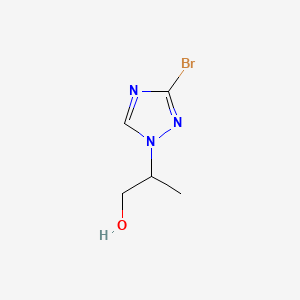
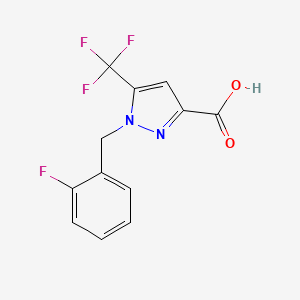
![1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907615.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]furan-2-carbohydrazide](/img/structure/B10907620.png)
![(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10907621.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10907624.png)

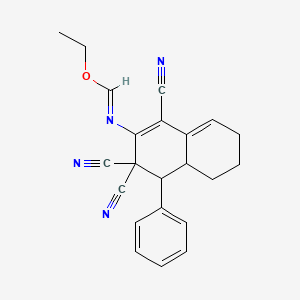
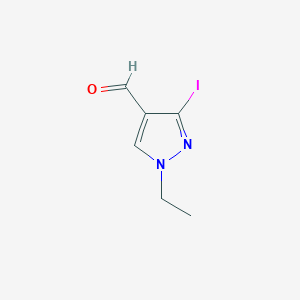
![N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-fluorobenzohydrazide](/img/structure/B10907644.png)
![N-benzyl-4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10907647.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10907650.png)
